Viridicatin

Übersicht

Beschreibung

Viridicatin is a natural alkaloid compound isolated from various species of the Penicillium genus, particularly from marine-derived fungi. It belongs to the class of quinolinone alkaloids and has garnered significant interest due to its unique structure and diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Viridicatin can be synthesized through several routes, one of which involves the cyclization of isatins with DNA-tagged aldehydes. This reaction is promoted by benzenesulfonyl hydrazide and provides the corresponding this compound alkaloid-like products in moderate-to-excellent conversion yields .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Penicillium species under controlled conditions. The compound is then extracted and purified using chromatographic techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, which may involve the formation of quinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted this compound derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Viridicatin exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been demonstrated through multiple studies.

Case Study: Antimicrobial Activity Against Bacteria

A study evaluated the antimicrobial effects of this compound against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values were measured to assess its potency.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | 38.7 | |

| Escherichia coli | 200 | |

| Acinetobacter baumannii | 50 |

The results indicate that this compound is particularly effective against MRSA, showcasing its potential as a therapeutic agent in treating resistant infections.

Immunomodulatory Effects

This compound has also been studied for its immunomodulatory properties, particularly in the context of allergic responses.

Case Study: Effects on Allergic Reactions

In a mouse model of ovalbumin-induced food allergy, this compound was shown to alleviate symptoms by modulating immune cell populations. The treatment resulted in:

- Decreased levels of specific immunoglobulin E

- Reduction in mast cell degranulation

- Promotion of regulatory T cell populations

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Specific IgE Levels (IU/mL) | 150 | 50 |

| Mast Cell Count (per mm²) | 20 | 5 |

| Regulatory T Cells (%) | 10% | 30% |

These findings suggest that this compound may serve as a novel approach in managing allergic conditions by targeting mast cells and enhancing immune regulation .

Drug Discovery Applications

This compound's unique scaffold has implications for drug discovery, particularly in the development of DNA-encoded libraries.

Case Study: On-DNA Synthesis

Recent research demonstrated the incorporation of this compound-like scaffolds into DNA-encoded chemical libraries aimed at facilitating drug discovery. The study highlighted:

- Efficient synthesis methods using isatins and DNA-tagged aldehydes.

- High conversion yields with validated DNA compatibility for further chemical diversification.

This methodology underscores the utility of this compound in creating focused libraries that can expedite the identification of new therapeutic agents .

Wirkmechanismus

Viridicatin exerts its effects through various mechanisms:

Antioxidant Activity: It acts as a potent antioxidant by quenching free radicals through proton affinity, consistent with the sequential proton loss electron transfer mechanism.

Enzyme Inhibition: this compound inhibits matrix metalloproteinases, which are key enzymes in extracellular matrix degradation, thereby potentially preventing tumor metastasis and invasion.

Molecular Targets and Pathways: The compound interacts with mitogen-activated protein kinases (MAPKs) signaling pathways, which play a crucial role in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

3-O-Methylthis compound: A methylated derivative of this compound with distinct chemical properties and biological activities.

Uniqueness of this compound: this compound stands out due to its potent inhibitory effects on matrix metalloproteinases and its significant antioxidant activity. Its unique structure allows for diverse chemical modifications, making it a versatile scaffold for drug discovery and development .

Biologische Aktivität

Viridicatin is a secondary metabolite produced by various species of fungi, particularly those within the genus Penicillium. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential antitumor effects. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological functions. Its molecular formula is C₁₃H₁₅N₃O₄, and it features a complex arrangement of functional groups that enhance its interaction with biological targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against gram-positive bacteria. Research indicates that it inhibits the growth of various bacterial strains, making it a candidate for developing new antibiotics. A study found that this compound demonstrated strong activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Escherichia coli | 64 |

Anti-Inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In a mouse model of ovalbumin-induced food allergy, this compound treatment resulted in a significant reduction in inflammatory markers such as histamine and tumor necrosis factor-alpha (TNF-α). The compound also promoted the production of interleukin-10 (IL-10), an anti-inflammatory cytokine .

Case Study: Food Allergy Model

A study involving mice showed that administration of this compound led to:

- Decreased levels of specific IgE: Indicating reduced allergic response.

- Reduction in mast cell degranulation: This was evidenced by lower levels of β-hexosaminidase release in RBL-2H3 cells treated with this compound compared to control groups .

The biological activity of this compound can be attributed to its ability to modulate immune responses and inhibit cellular pathways involved in inflammation. It has been shown to suppress intracellular calcium influx in mast cells, which is critical for their activation and degranulation. This action suggests that this compound may serve as a therapeutic agent for conditions characterized by excessive mast cell activation, such as allergies and asthma .

Antitumor Potential

Emerging research indicates that this compound may possess antitumor properties. Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines. For instance, this compound demonstrated cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µg/mL . Further investigations are necessary to elucidate the precise mechanisms through which this compound exerts these effects.

Eigenschaften

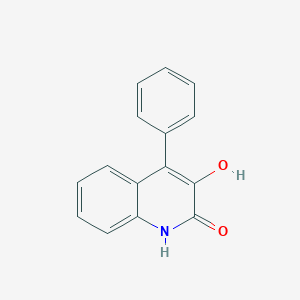

IUPAC Name |

3-hydroxy-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15(14)18/h1-9,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRVMXWVVMILDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156022 | |

| Record name | Viridicatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-24-8 | |

| Record name | Viridicatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viridicatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridicatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIRIDICATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45493KS618 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.